2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester
Overview
Description
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is a chemical compound with the molecular formula C₁₂H₁₁F₃O₂. It is characterized by a cyclopropyl group attached to the benzene ring at the 2-position and a trifluoromethyl group at the 4-position, with a methyl ester functional group at the carboxylic acid site. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the Friedel-Crafts acylation of benzene using cyclopropylcarbonyl chloride and aluminum chloride as a catalyst.
Trifluoromethylation: The resulting cyclopropylbenzoic acid is then subjected to trifluoromethylation using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Typical reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: 2-Cyclopropyl-4-trifluoromethylbenzoic acid.
Reduction: 2-Cyclopropyl-4-trifluoromethylbenzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
Scientific Research Applications
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester is unique due to its combination of cyclopropyl and trifluoromethyl groups. Similar compounds include:
2-Cyclopropylbenzoic Acid: Lacks the trifluoromethyl group.
4-Trifluoromethylbenzoic Acid: Lacks the cyclopropyl group.
2-Cyclopropyl-4-methylbenzoic Acid: Has a methyl group instead of a trifluoromethyl group.
These compounds differ in their reactivity and biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-17-11(16)9-5-4-8(12(13,14)15)6-10(9)7-2-3-7/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUSXRIITFJZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732025 | |
Record name | Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360885-06-8 | |
Record name | Methyl 2-cyclopropyl-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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